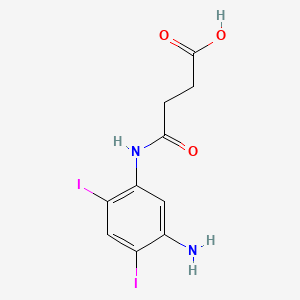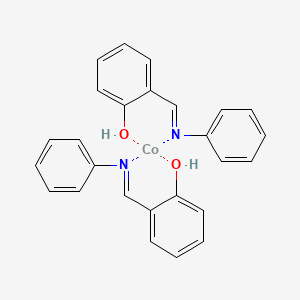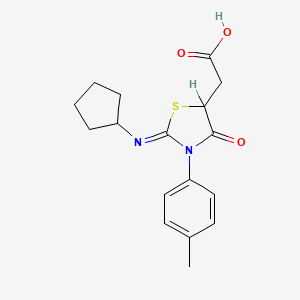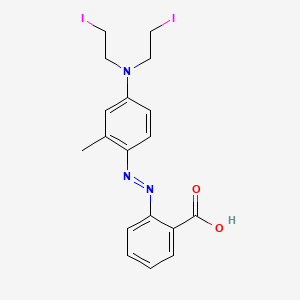
Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known photoswitchable compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the reduction of nitrobenzene compounds. For azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl-, the synthetic route may include the following steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced using iron filings in the presence of acetic acid or zinc in the presence of a base.
Functional Group Introduction:
Industrial Production Methods
Industrial production of azobenzene derivatives often employs electrosynthesis using nitrobenzene as a starting material. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies of molecular machines and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in controlling biological processes with light.
Industry: Azobenzene derivatives are used in the production of dyes, pigments, and light-responsive materials.
Mechanism of Action
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- involves photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This reversible change in molecular geometry can affect the compound’s interactions with other molecules and materials, enabling its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Unsubstituted Azobenzene: The simplest form of azobenzene with no additional functional groups.
Pseudostilbene-type Azobenzenes: Feature strong electron-withdrawing substituents, such as cyano or nitro groups.
Uniqueness
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and responses to light.
Properties
CAS No. |
40136-89-8 |
|---|---|
Molecular Formula |
C18H19I2N3O2 |
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19I2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI Key |
QFQHSEVSDPSZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
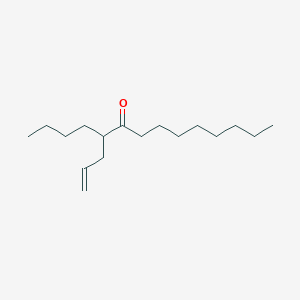
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
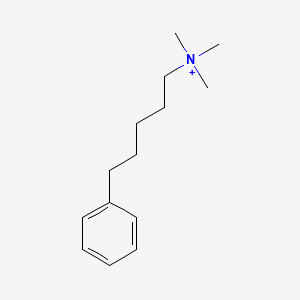


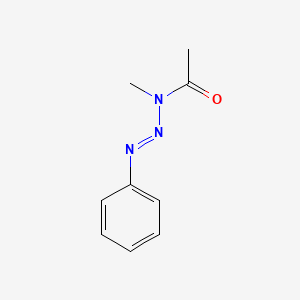

![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
